molecular formula C12H12N2S B13967146 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole CAS No. 42158-45-2

2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole

Cat. No.: B13967146
CAS No.: 42158-45-2
M. Wt: 216.30 g/mol
InChI Key: QXHYCMISCMKIRL-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-piperidone under acidic conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors may also be employed to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often facilitated by bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the tetrahydropyridine moiety.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

  • 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride
  • 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Uniqueness: Compared to similar compounds, 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole stands out due to its unique combination of the benzothiazole and tetrahydropyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

42158-45-2

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H12N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-5,13H,6-8H2

InChI Key

QXHYCMISCMKIRL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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